molecular formula C21H12Cl2N2O3S B3018878 1-(3,4-Dichlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 632315-33-4

1-(3,4-Dichlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B3018878
CAS No.: 632315-33-4
M. Wt: 443.3
InChI Key: QWMRZTMWVPPNHB-UHFFFAOYSA-N
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Description

This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione family, a class of heterocyclic systems synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . Its structure features a fused chromene-pyrrole-dione core with three key substituents:

  • Thiazol-2-yl group at position 2: A nitrogen-sulfur heterocycle that may contribute to hydrogen bonding or π-stacking in molecular targets.
  • Methyl group at position 7: A sterically small substituent that could modulate solubility and electronic effects on the aromatic system.

The compound’s synthesis is enabled by protocols tolerant of diverse substituents, allowing for systematic exploration of structure-activity relationships (SAR) .

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-7-methyl-2-(1,3-thiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12Cl2N2O3S/c1-10-2-5-15-12(8-10)18(26)16-17(11-3-4-13(22)14(23)9-11)25(20(27)19(16)28-15)21-24-6-7-29-21/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMRZTMWVPPNHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NC=CS4)C5=CC(=C(C=C5)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

The thiazole ring is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.

Biological Activity

1-(3,4-Dichlorophenyl)-7-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound with notable biological activities. Its molecular formula is C21H12Cl2N2O3SC_{21}H_{12}Cl_{2}N_{2}O_{3}S, and it has garnered attention for its potential therapeutic applications due to its diverse biological properties.

The compound features a multi-cyclic structure that includes a thiazole moiety and a chromeno-pyrrole framework. The presence of chlorine substituents on the phenyl ring is significant for its biological activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies have shown that chromeno-pyrrole derivatives can inhibit cell growth in various cancer cell lines through mechanisms such as inducing apoptosis and disrupting mitochondrial function .

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa15Apoptosis induction
Compound BHL-6010Mitochondrial disruption
Compound CJurkat12Caspase activation

Anticonvulsant Activity

The thiazole component is known to enhance anticonvulsant properties in various derivatives. Studies have reported that thiazole-bearing compounds can effectively reduce seizure activity in animal models, suggesting potential for treating epilepsy .

Case Study: Anticonvulsant Efficacy
A recent study evaluated several thiazole derivatives, revealing that those with electron-withdrawing groups exhibited enhanced anticonvulsant effects. The compound's ability to modulate neurotransmitter systems may contribute to its efficacy in seizure models.

Antioxidant Activity

Compounds similar to this compound have also demonstrated antioxidant properties. These properties are attributed to their ability to scavenge free radicals and reduce oxidative stress, which is critical in preventing cellular damage and various diseases .

Table 2: Antioxidant Activity Comparison

Compound NameDPPH Scavenging Activity (%)IC50 (µg/mL)
Compound D8525
Compound E9020
Target Compound8030

The biological activities of this compound may be linked to its ability to interact with various cellular targets:

  • Apoptosis Induction : Similar compounds have been shown to activate caspases and promote mitochondrial permeability transition, leading to programmed cell death.
  • Enzyme Inhibition : The thiazole moiety may enhance the compound's ability to inhibit specific enzymes involved in cancer progression or seizure activity.

Comparison with Similar Compounds

Table 1: Aryl Substituent Comparisons

Compound Name Aryl Group Electronic Effects Biological Implications Reference
Target Compound 3,4-Dichlorophenyl Strong electron-withdrawing Enhanced stability, potential pesticidal activity
1-(4-Hydroxyphenyl) analog 4-Hydroxyphenyl Electron-donating (-OH) Increased polarity, possible pharmacokinetic modifications
7-Chloro-1-(3-nitrophenyl) 3-Nitrophenyl Electron-withdrawing (-NO₂) Higher reactivity in nucleophilic environments
Fluoroimide 4-Fluorophenyl Moderate electron-withdrawing (-F) Agricultural applications (fungicide)

Key Observations :

  • The 3,4-dichlorophenyl group in the target compound offers stronger electron withdrawal than fluorophenyl or hydroxyphenyl analogs, which may improve metabolic stability compared to the 4-hydroxyphenyl derivative .

Heterocyclic Ring Modifications

Table 2: Heterocyclic Group Comparisons

Compound Name Heterocyclic Group Structural Features Functional Impact Reference
Target Compound Thiazol-2-yl N,S-heterocycle, planar Hydrogen bonding, π-π interactions
5-Isobutyl-1,3,4-thiadiazol-2-yl Thiadiazole (N,S-heterocycle) Additional nitrogen atom, bulkier Enhanced rigidity, steric hindrance

Key Observations :

  • Thiazole rings (target compound) balance aromaticity and steric demands, making them more versatile in drug design.

Substituent Effects at Position 7

  • Methyl group (target compound) : Minimal steric hindrance; may improve solubility compared to halogens.
  • Chloro group (e.g., ) : Electron-withdrawing effect could enhance electrophilic reactivity but reduce metabolic stability.

Key Observations :

  • Substituents influence reaction efficiency. For example, electron-deficient aryl groups (e.g., 3-nitrophenyl in ) may require optimized stoichiometry or temperature.
  • Multicomponent reactions (e.g., ) enable rapid generation of libraries (223+ examples), highlighting the adaptability of the core structure.

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